
1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Description
1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine (CAS: 529512-78-5; ChemSpider ID: 2053836) is a halogenated phenylhydrazine derivative with the molecular formula C₇H₆BrF₃N₂ (average mass: 255.037 g/mol; monoisotopic mass: 253.9666 g/mol) . The compound features a bromine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position on the aromatic ring, making it a valuable intermediate in synthesizing heterocyclic compounds, such as pyrazoles and triazoles .
Properties
Molecular Formula |
C7H6BrF3N2S |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
[2-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
XXECXZGVTTYSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically prepared via condensation of phenylhydrazine with enones or brominated ketones in acetic acid at 25°C for 24 hours .
- Spectroscopic Data :
- Elemental Analysis : Found C 50.15%, H 2.38%, N 7.25% (theoretical: C 49.89%, H 2.36%, N 7.27%) .
Comparison with Structural Analogs
The following table summarizes key differences between 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine and related phenylhydrazine derivatives:
Structural and Reactivity Insights:
Substituent Effects :
- The -CF₃ group in 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine enhances electron-withdrawing effects, stabilizing intermediates in cyclocondensation reactions (e.g., pyrazole formation) . In contrast, trimethylhydrazine derivatives (e.g., compound 8b ) exhibit reduced nucleophilicity due to steric shielding from -N(CH₃)₂.
- Halogen Position : Bromine at the ortho-position (vs. para- in 2-(4-bromophenyl)acetohydrazide ) directs electrophilic substitution to specific ring positions, influencing regioselectivity in heterocycle synthesis.
Applications: Heterocycle Synthesis: The target compound reacts with enones to yield polysubstituted pyrazoles (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, GC-MS m/z 384 [M⁺]) , whereas 2-(4-bromophenyl)acetohydrazide forms oxadiazoles with antimicrobial activity . Material Science: Highly fluorinated analogs (e.g., tetrafluoro-CF₃ derivatives ) are used in fluorescent materials due to their rigid, conjugated structures.
Spectroscopic Distinctions :
- ¹⁹F NMR : The -CF₃ group in the target compound resonates at δ -62.8 , whereas trifluoromethoxy (-OCF₃) groups (e.g., in compound 7b ) typically appear upfield (δ -55 to -58).
- IR : The absence of a carbonyl group in the target compound distinguishes it from hydrazide derivatives (e.g., 2-(4-bromophenyl)acetohydrazide, which shows C=O stretches near 1680 cm⁻¹) .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis achieves 88% yield under optimized conditions , comparable to hydrazide derivatives (72–93% yields) .
- In contrast, phenylthiourea-based pyrazoles exhibit antimicrobial properties .
- Sensing Applications : Phenylhydrazine derivatives with electron-withdrawing groups (e.g., -CF₃) enhance sensitivity in chemosensors (detection limit: 0.5 μM for phenylhydrazine) .
Q & A
Basic: What are the common synthetic routes for 1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing a phenyl ring with bromine and trifluoromethylthio groups, followed by hydrazine introduction. Key steps include:
- Halogenation: Bromination at the 2-position using reagents like Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
- Trifluoromethylthio introduction: Employing nucleophilic substitution or coupling reactions with reagents such as CF₃SCl or AgSCF₃ .
- Hydrazine attachment: Reacting the intermediate with hydrazine hydrate in ethanol or THF under reflux (6–8 hours) .
Optimization strategies:
- Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
- Temperature control: Maintain 60–80°C during trifluoromethylthio substitution to minimize side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: How do the bromine and trifluoromethylthio substituents influence the compound's reactivity in nucleophilic substitution and condensation reactions?
Answer:
- Bromine (Br): Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), enabling aryl-aryl bond formation. Its electronegativity increases the electrophilicity of the adjacent carbon .
- Trifluoromethylthio (SCF₃): A strong electron-withdrawing group enhances electrophilicity of the phenyl ring, directing reactions to the para position. It also increases lipophilicity, impacting bioavailability .
Condensation reactions:
The hydrazine moiety reacts with carbonyl compounds (e.g., ketones) to form hydrazones. The SCF₃ group stabilizes intermediates via resonance, accelerating condensation .
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